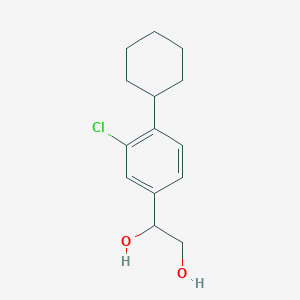
1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol
Cat. No. B8527230
Key on ui cas rn:
52506-85-1
M. Wt: 254.75 g/mol
InChI Key: LGIFRBHMJZEXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04150148
Procedure details


To lithium aluminum hydride solution (3.9 M; 120 ml) diluted with anhydrous ether (750 ml) is added dropwise 150 g of ethyl 3-chloro-4-cyclohexylphenylglyoxylate with stirring, under nitrogen. The mixture is diluted with 250 ml of ether, and is stirred for 2 hours. The reaction mixture is acidified with 10% hydrochloric acid (450 ml) and extracted with ether/tetrahydrofuran. The aqueous fraction is washed three times with 50 ml portions of ether. The combined ether fractions are washed with water until neutral to litmus, and is dried over potassium carbonate. The ether is removed and the residue is triturated with n-hexane, filtered and air-dried to give 1-(3-chloro-4-cyclohexylphenyl)-1,2-ethanediol.


Name
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
Quantity
150 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](=[O:26])[C:21](OCC)=[O:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.Cl>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH:20]([OH:26])[CH2:21][OH:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1C1CCCCC1)C(C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether/tetrahydrofuran
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous fraction is washed three times with 50 ml portions of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether fractions are washed with water until neutral to litmus, and
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is triturated with n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1C1CCCCC1)C(CO)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
